

An In-depth Technical Guide to the Spectral Data of 2-Nonadecanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Nonadecanone** ($C_{19}H_{38}O$), a long-chain aliphatic ketone. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This document also outlines detailed experimental protocols for acquiring such spectra and includes a visual workflow diagram.

Data Presentation

The following tables summarize the key spectral data for **2-Nonadecanone**. It is important to note that while 1H NMR, ^{13}C NMR, and IR spectra for this compound are available in databases such as SpectraBase, the precise, experimentally determined numerical data is not publicly available in detail.^[1] Therefore, the NMR and some IR data presented here are based on established principles of spectroscopy and predicted values for a molecule with this structure. The mass spectrometry data is based on publicly available information from the NIST Mass Spectrometry Data Center.^[1]

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **2-Nonadecanone** is expected to show characteristic signals for the methyl ketone functional group and the long aliphatic chain.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH ₃ (C1)	~ 2.1	Singlet	3H
CH ₂ (C3)	~ 2.4	Triplet	2H
CH ₂ (C4-C18)	~ 1.2-1.6	Multiplet	30H
CH ₃ (C19)	~ 0.9	Triplet	3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will feature a distinct downfield signal for the carbonyl carbon and a series of signals for the carbons in the long alkyl chain.

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (C2)	~ 209
CH ₃ (C1)	~ 30
CH ₂ (C3)	~ 44
CH ₂ (Chain)	~ 23-32
CH ₃ (C19)	~ 14

Infrared (IR) Spectroscopy

The IR spectrum of **2-Nonadecanone** is dominated by a strong absorption from the carbonyl group and various C-H stretching and bending vibrations. The data below is based on a neat sample analyzed by FTIR.[1]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~ 2955-2850	Strong	C-H Stretch (Aliphatic)
~ 1715	Strong	C=O Stretch (Ketone)
~ 1465	Moderate	CH ₂ Bend (Scissoring)
~ 1375	Moderate	CH ₃ Bend (Symmetric)

Mass Spectrometry (MS)

The mass spectrum of **2-Nonadecanone** obtained by gas chromatography-mass spectrometry (GC-MS) shows a characteristic fragmentation pattern for a long-chain methyl ketone. The most prominent peaks are listed below.[\[1\]](#)

m/z	Relative Intensity	Proposed Fragment
58	High	McLafferty rearrangement product: [CH ₃ C(OH)=CH ₂] ⁺
43	High	Acylium ion: [CH ₃ C=O] ⁺
59	Moderate	[CH ₃ C(OH)CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Nonadecanone**.

Materials:

- **2-Nonadecanone** sample
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)

- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., Varian A-60 or modern equivalent)[\[1\]](#)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Nonadecanone** in ~0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
- Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize homogeneity and achieve sharp signals.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

- A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra to obtain pure absorption signals.
 - Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **2-Nonadecanone**.

Materials:

- **2-Nonadecanone** sample (liquid or molten)
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr) or an ATR accessory
- Pipette

Procedure (for Neat Sample using Salt Plates):

- Sample Preparation: If **2-Nonadecanone** is solid at room temperature, gently warm it until it melts. Place a small drop of the liquid sample onto one of the salt plates.
- Assembly: Place the second salt plate on top of the first, creating a thin capillary film of the sample between the plates.
- Instrument Setup:
 - Ensure the sample compartment of the FTIR spectrometer is clean and dry.

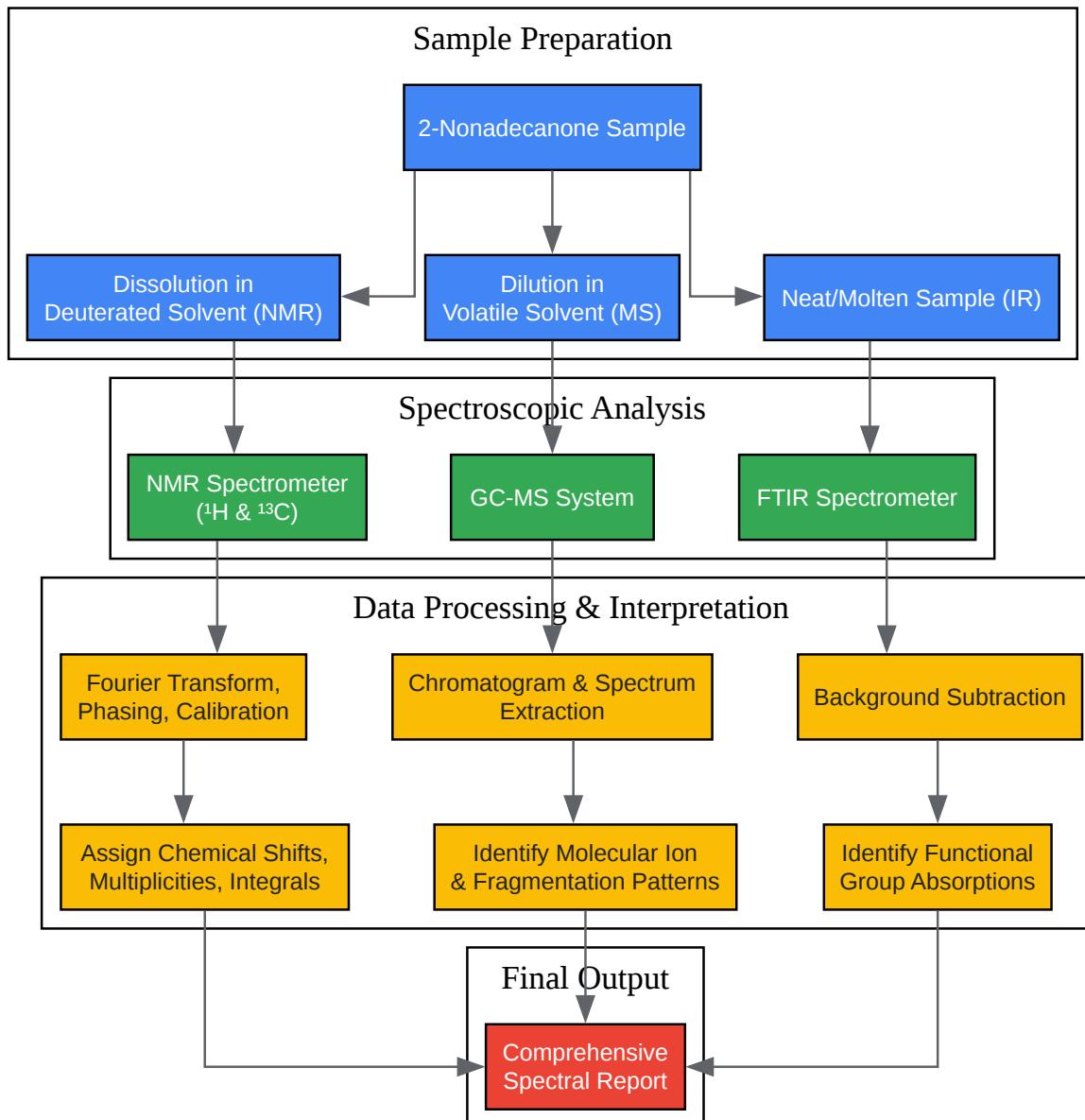
- Acquire a background spectrum of the empty sample holder.
- Data Acquisition:
 - Place the assembled salt plates in the sample holder of the spectrometer.
 - Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **2-Nonadecanone** and identify its major fragmentation patterns.

Materials:

- **2-Nonadecanone** sample
- A suitable volatile solvent (e.g., hexane or dichloromethane)
- Gas chromatograph-mass spectrometer (GC-MS) system


Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Nonadecanone** in the chosen solvent (e.g., 1 mg/mL).
- GC-MS Instrument Setup:
 - Set the GC oven temperature program to ensure good separation and peak shape for **2-Nonadecanone**. A typical program might start at a lower temperature and ramp up to a higher temperature.

- Set the injector temperature and transfer line temperature to ensure efficient vaporization of the sample without degradation.
- Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.
- Set the mass range to be scanned (e.g., m/z 40-300).
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC.
 - The GC will separate the components of the sample, and the eluting **2-Nonadecanone** will enter the mass spectrometer.
 - The mass spectrometer will ionize and fragment the **2-Nonadecanone** molecules and record the mass-to-charge ratio of the resulting ions.
- Data Analysis:
 - Identify the peak in the total ion chromatogram (TIC) corresponding to **2-Nonadecanone**.
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak (if present) and the major fragment ions.
 - Propose fragmentation pathways to explain the observed fragment ions, such as α -cleavage and McLafferty rearrangement.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Nonadecanone**.

[Click to download full resolution via product page](#)

Workflow for Spectroscopic Analysis of **2-Nonadecanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nonadecanone | C19H38O | CID 69423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 2-Nonadecanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165413#spectral-data-for-2-nonadecanone-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com